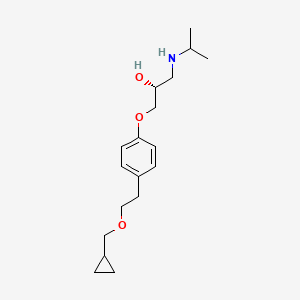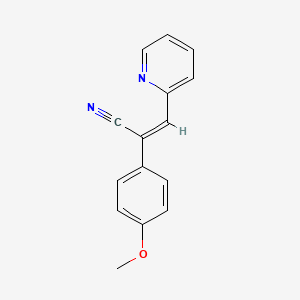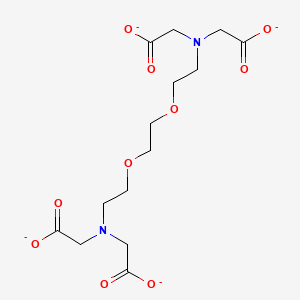
Ethylene glycol bis(2-aminoethyl)tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene glycol bis(2-aminoethyl)tetraacetate is a tetracarboxylic acid anion. It derives from an ethylene glycol.
Wissenschaftliche Forschungsanwendungen
Alternative Polymers to PEGylation
Poly(ethylene glycol) (PEG) is a standard in bioconjugation and nanomedicine for enhancing drug efficacy and prolonging blood circulation time. However, the immunogenicity of PEG, leading to the formation of anti-PEG antibodies, has driven the search for alternative polymers. Ethylene glycol bis(2-aminoethyl)tetraacetate could be considered in the context of developing such alternatives, as the challenges with PEG highlight the need for novel polymers with reduced immunogenicity and improved biocompatibility for drug delivery and bioconjugation applications (Thai Thanh Hoang Thi et al., 2020).
Toxicological Profile of Ethylene Glycols
A comprehensive review of the toxicological profiles of ethylene glycols, including ethylene glycol bis(2-aminoethyl)tetraacetate, if applicable, provides insights into their hazards, exposure risks, and mechanisms of action. Understanding the toxicological differences and similarities among various ethylene glycols is crucial for assessing their safety in scientific applications (J. Fowles et al., 2017).
Heat Transfer Applications
Ethylene glycol-based nanofluids, including those modified with ethylene glycol derivatives like ethylene glycol bis(2-aminoethyl)tetraacetate, exhibit enhanced thermal conductivity and convective heat transfer characteristics. These properties are essential for their performance in thermal management, energy applications, and potentially in scientific research settings where precise temperature control is required (S. Murshed & C. A. N. Castro, 2016).
Biomedical Material Development
Research focusing on polymers composed of ethylene glycol units, such as ethylene glycol bis(2-aminoethyl)tetraacetate, highlights their potential in biomedical material development. These polymers can be used to create various nanostructures, offering promising applications in drug delivery systems, tissue engineering, and other biomedical fields (Hiroharu Ajiro et al., 2016).
Eigenschaften
Produktname |
Ethylene glycol bis(2-aminoethyl)tetraacetate |
|---|---|
Molekularformel |
C14H20N2O10-4 |
Molekulargewicht |
376.32 g/mol |
IUPAC-Name |
2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/p-4 |
InChI-Schlüssel |
DEFVIWRASFVYLL-UHFFFAOYSA-J |
Kanonische SMILES |
C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



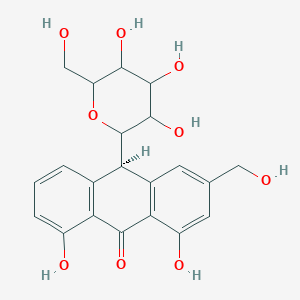
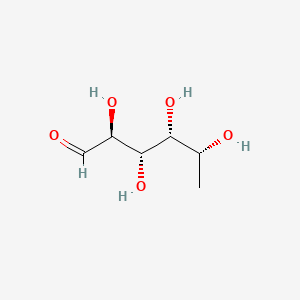


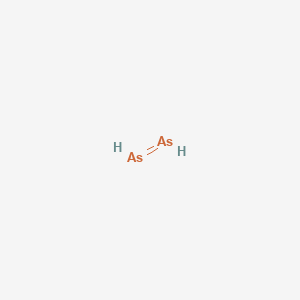
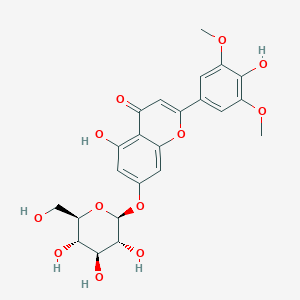
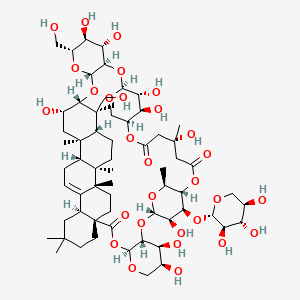
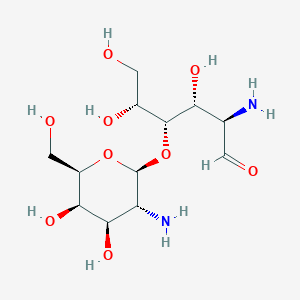
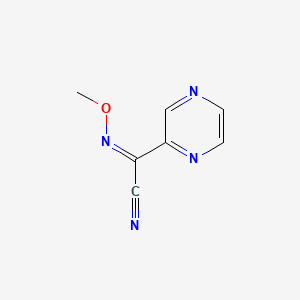
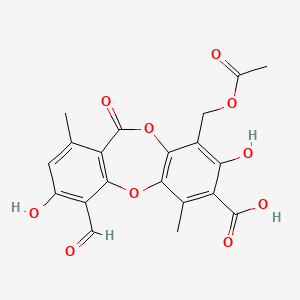
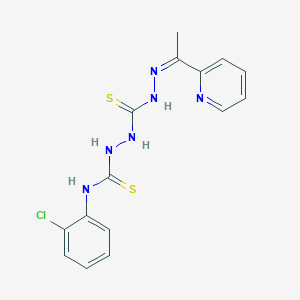
![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
